High CB2 Receptor Affinity (Ki Range) Relative to Unsubstituted/Fewer Methyl Analogs
In the Pasquini et al. J. Med. Chem. study, indol-3-yloxoacetamides bearing a 2,4,6-trimethylphenyl group fall into the sub-10 nM CB2 Ki cluster, whereas the unsubstituted phenyl analog and mono-methyl analogs typically exhibit Ki values >100 nM [1]. This represents a >10-fold affinity gain attributable to the trisubstituted phenyl motif [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki <10 nM (estimated from SAR cluster for 2,4,6-trimethylphenyl analogs) |
| Comparator Or Baseline | Unsubstituted N-phenyl analog; Ki >100 nM |
| Quantified Difference | ≥10-fold improvement in affinity |
| Conditions | [³H]CP55940 displacement assay using human CB2 receptor expressed in HEK293 cell membranes (90 min incubation) [1] |
Why This Matters
A 10-fold affinity gap means the 2,4,6-trimethylphenyl analog can occupy CB2 receptors at substantially lower concentrations, reducing required dosing in in vitro functional assays.
- [1] Pasquini S, et al. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012;55(11):5391-5402. doi:10.1021/jm3003334. View Source
